1-methyl-1'-phenyl-1',7'-dihydrospiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine]-2,4'(1H,5'H)-dione
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Overview
Description
1-methyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione typically involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins. The reaction is carried out in refluxing methanol in the presence of excess sodium methoxide . Another method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which undergoes a cascade process to form intermediates that eventually lead to the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-methyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-methyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of tumor cell proliferation . This inhibition is achieved through binding to the active site of the enzyme, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
1-methyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and allows for specific interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H15N5O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1'-methyl-1-phenylspiro[5,7-dihydropyrazolo[3,4-d]pyrimidine-6,3'-indole]-2',4-dione |
InChI |
InChI=1S/C19H15N5O2/c1-23-15-10-6-5-9-14(15)19(18(23)26)21-16-13(17(25)22-19)11-20-24(16)12-7-3-2-4-8-12/h2-11,21H,1H3,(H,22,25) |
InChI Key |
DHGKKPBNOMNXPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Origin of Product |
United States |
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